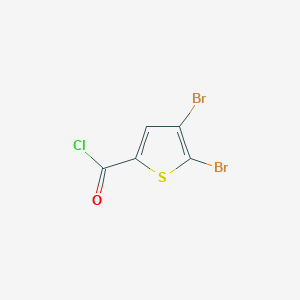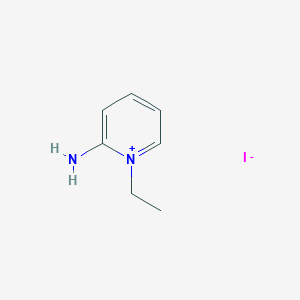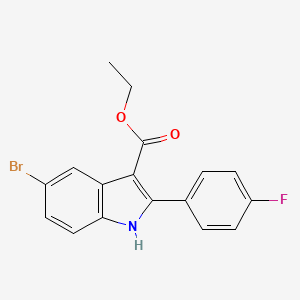![molecular formula C8H5FN2O2 B8738184 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8738184.png)
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid
Vue d'ensemble
Description
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable chemical synthesis techniques. These methods often involve the use of readily available starting materials and catalysts to ensure high yield and purity. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazoles.
Applications De Recherche Scientifique
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block signal transduction pathways, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate
- 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Uniqueness
7-Fluoro-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the fluorine atom and carboxylic acid group, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other similar imidazole derivatives.
Propriétés
Formule moléculaire |
C8H5FN2O2 |
|---|---|
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
7-fluoro-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) |
Clé InChI |
IJCHUDLLLWVJBY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=N2)F)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
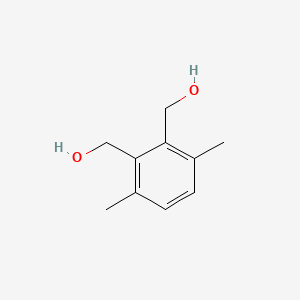
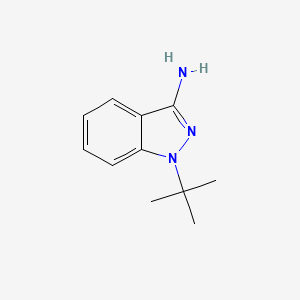
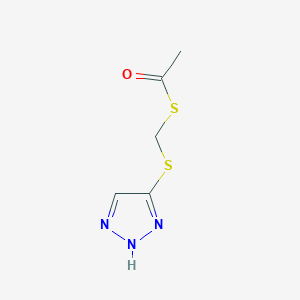
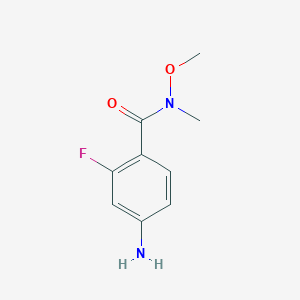

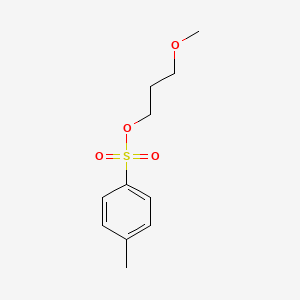

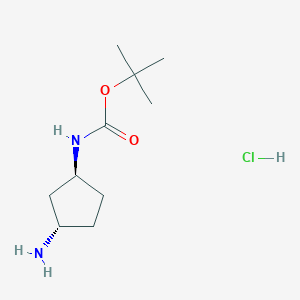
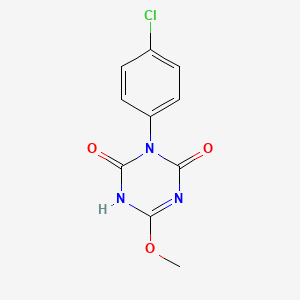
![8-(1,3-Thiazol-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8738175.png)
